3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid
Overview
Description
3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid is a chemical compound that belongs to the pyrazine family. It is characterized by its white crystalline powder form and is soluble in both water and organic solvents. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid typically involves the reaction of 4-ethoxyphenol with pyrazine-2-carboxylic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions .
Scientific Research Applications
3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
- 5-(2-Cyclohexyl-5-methylphenoxy)-2-pyrazinecarboxylic acid
- 5-(2-Methoxy-5-methylphenoxy)-2-pyrazinecarboxylic acid
- 5-(2-Fluorophenoxy)-2-pyrazinecarboxylic acid
These compounds share a similar pyrazine core structure but differ in their substituent groups, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific ethoxyphenoxy substituent, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-ethoxyphenoxy)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-18-9-3-5-10(6-4-9)19-12-11(13(16)17)14-7-8-15-12/h3-8H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRSPZCPNPXCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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